molecular formula C17H15BrClFN4O3 B12415409 Selumetinib-d4

Selumetinib-d4

Cat. No.: B12415409
M. Wt: 461.7 g/mol
InChI Key: CYOHGALHFOKKQC-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Selumetinib-d4 involves the incorporation of deuterium atoms into the Selumetinib molecule. This can be achieved through various methods, including deuterium exchange reactions or the use of deuterated reagents during the synthesis process . The specific synthetic route may vary, but it generally involves the following steps:

    Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as heavy water (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Selumetinib can result in the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Selumetinib-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms .

Scientific Research Applications

Selumetinib-d4 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Trametinib: Another MEK inhibitor used in cancer treatment.

    Cobimetinib: A MEK inhibitor used in combination with other therapies for melanoma.

    Binimetinib: A MEK inhibitor used in the treatment of certain types of cancer.

Comparison: Selumetinib-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies compared to its non-deuterated counterparts . This makes it particularly valuable in pharmacokinetic and pharmacodynamic research. Additionally, this compound’s selective inhibition of MEK1/2 and its effectiveness in various cancer models highlight its potential as a therapeutic agent .

Properties

Molecular Formula

C17H15BrClFN4O3

Molecular Weight

461.7 g/mol

IUPAC Name

6-(4-bromo-2-chloroanilino)-7-fluoro-3-methyl-N-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)benzimidazole-5-carboxamide

InChI

InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i4D2,5D2

InChI Key

CYOHGALHFOKKQC-CQOLUAMGSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])ONC(=O)C1=CC2=C(C(=C1NC3=C(C=C(C=C3)Br)Cl)F)N=CN2C)O

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO

Origin of Product

United States

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